![molecular formula C6H13B2F9N2O B070352 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 172090-26-5](/img/structure/B70352.png)
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Overview
Description
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (hereafter referred to by its IUPAC name) is a bicyclic dazonium salt belonging to the F-TEDA (1,4-diazoniabicyclo[2.2.2]octane) family of electrophilic fluorinating agents. Its structure features a hydroxyl group at the 4-position and a fluorine atom at the 1-position, stabilized by two tetrafluoroborate counterions. This compound is notable for its high solubility in polar solvents, including water, which distinguishes it from other F-TEDA derivatives .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Primary Synthesis via Boron Trifluoride and Fluorine Gas
The most well-documented method for preparing NFTh involves the fluorination of 1-chloromethyl-1,4-diazabicyclo[2.2.2]octane tetrafluoroborate using boron trifluoride (BF₃) and a fluorine-nitrogen (F₂/N₂) gaseous mixture . The reaction proceeds in acetonitrile under rigorously controlled低温 conditions (0 to -5°C) to ensure regioselectivity and minimize side reactions.
Reaction Scheme
3 + \text{F}2/\text{N}_2 \rightarrow \text{NFTh} + \text{Byproducts}
Key parameters include:
-
Molar Ratio : A 1:1.0–5.0 ratio of the chloromethyl precursor to BF₃ optimizes fluoride ion transfer .
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Gas Composition : F₂ concentrations of 5–50% in N₂ balance prevent excessive exothermicity while maintaining reaction efficiency .
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Solvent Volume : Acetonitrile is used at 15–25 times the mass of the precursor to ensure homogeneity and heat dissipation .
Crystallization and Purification
Post-fluorination, the mixture is concentrated at 45–55°C to remove ~67% of the solvent, followed by cooling to room temperature to precipitate the product. The crystals are washed with cold acetonitrile and dried at 40–50°C for 20–24 hours, yielding NFTh with >98% purity .
Optimization of Reaction Conditions
Temperature Control
Maintaining the reaction temperature between 0 and -5°C is critical to prevent decomposition of intermediates and ensure Markovnikov-type regioselectivity . Elevated temperatures promote side reactions, including over-fluorination and solvent degradation.
Influence of Boron Trifluoride Stoichiometry
Increasing the BF₃ molar ratio from 1.0 to 5.0 enhances fluorination efficiency but requires careful gas flow regulation to avoid pressurization risks. For instance, a 1:1.5 precursor-to-BF₃ ratio achieves a 76–77% yield with minimal byproduct formation .
Solvent Effects
Acetonitrile’s polar aprotic nature facilitates ionic interactions and stabilizes the diazoniabicyclo intermediate. Reducing the solvent volume below 15× precursor mass leads to incomplete dissolution, while excess solvent (>25×) complicates post-reaction concentration .
Data Tables
Table 1: Synthesis Parameters and Outcomes from Patent Examples
Example | BF₃ Molar Ratio | F₂ Concentration | Solvent (× Precursor Mass) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
2 | 1:1.2 | 10% | 15 | 77 | 98.0 |
3 | 1:1.2 | 20% | 25 | 76.8 | 98.0 |
4 | 1:1.5 | 10% | 18 | 76 | 98.3 |
Table 2: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 321.79 g/mol |
Density | Not reported |
Decomposition Temperature | 120°C (dec.) |
LogP | 2.44 (indicating lipophilicity) |
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) primarily undergoes electrophilic fluorination reactions. It can also participate in substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methanol and acetonitrile. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from reactions with this compound are typically fluorinated organic molecules. For example, the reaction with aryl alkyl ketones in methanol results in the formation of α-fluoroketones .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C6H13B2F9N2O
- CAS Number : 172090-26-5
- Molecular Weight : 305.9 g/mol
- Appearance : Solid form with a high purity level (≥95%).
Organic Synthesis
Selectfluor has been extensively used in the synthesis of organofluorine compounds. It facilitates:
- Electrophilic Fluorination : The compound is effective in introducing fluorine across carbon-carbon double bonds, producing vicinal fluoro-hydroxy or fluoro-methoxy compounds .
- Regioselective Reactions : In reactions with phenyl-substituted alkenes, Selectfluor exhibits Markovnikov selectivity, allowing for controlled product formation .
Drug Discovery
Fluorinated compounds are crucial in pharmaceutical development due to their enhanced biological activity and metabolic stability. Selectfluor is employed for:
- Fluorination of Drug Candidates : It has been utilized to synthesize various fluorinated drugs, enhancing their pharmacokinetic properties .
- Synthesis of Antiviral Agents : Recent studies demonstrate its application in creating ribose core analogues of antiviral drugs like Sofosbuvir, which are essential for treating viral infections .
Material Science
In materials science, Selectfluor contributes to:
- Polymer Functionalization : The compound is used to introduce fluorinated groups into polymers, improving their chemical resistance and thermal stability.
- Development of Fluorinated Materials : Its application in synthesizing fluorinated surfactants and coatings enhances material performance under harsh conditions.
Case Study 1: Electrophilic Fluorination of Alkenes
A study demonstrated the use of Selectfluor for the electrophilic fluorination of styrenes, resulting in high yields of fluoro-hydroxy products. The research highlighted the regioselectivity and stereochemistry associated with different alkene substrates .
Case Study 2: Synthesis of Fluorinated Antiviral Agents
Research focused on using Selectfluor to synthesize fluorinated ribose derivatives for antiviral applications. The method showcased efficient incorporation of fluorine into key intermediates, significantly impacting the efficacy of the resulting antiviral compounds .
Mechanism of Action
The mechanism by which 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) exerts its effects involves the transfer of a fluorine atom to the target molecule. This process typically occurs through an electrophilic substitution mechanism, where the fluorine atom is introduced into the molecule, replacing a hydrogen or other substituent. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
The compound is compared with structurally related electrophilic fluorinating agents, focusing on substituent effects, reactivity, solubility, and synthetic utility.
Structural Analogs in the F-TEDA Family
Reactivity and Selectivity
- Hydroxyl Substituent Effects: The hydroxyl group in the target compound enhances solubility in polar media (e.g., water, alcohols) and directs fluorination regioselectivity in aromatic ketones. For example, Stavber et al. demonstrated that fluorination of 2'-acetonaphthone in methanol selectively yields 3-fluoro-2'-acetonaphthone, whereas Selectfluor (chloromethyl analog) requires nitromethane for similar outcomes .
- Chloromethyl vs. Hydroxyl : Selectfluor (chloromethyl) exhibits stronger electrophilicity due to the electron-withdrawing -CH2Cl group, enabling fluorination of less-activated substrates like β-dicarbonyls . In contrast, the hydroxyl derivative is milder, favoring α-fluorination without over-oxidation .
- Thermal Stability : The hydroxyl analog is less hygroscopic than Selectfluor, which can decompose in humid conditions. However, both F-TEDA salts are more stable than neutral NFSI or NFTP .
Research Findings and Case Studies
- α-Fluorination of Ketones: The target compound achieved 85–92% yields in α-fluorination of cyclic ketones (e.g., cyclopentanone) at 25°C in methanol, outperforming NFSI (<50% yield under similar conditions) .
- Aromatic Fluorination : Fluorination of 2-methoxynaphthalene in water yielded 1-fluoro-2-methoxynaphthalene with 78% regioselectivity, whereas Selectfluor required nitromethane for comparable results .
- Comparative Stability : Thermal gravimetric analysis (TGA) revealed the hydroxyl analog decomposes at 180°C, while Selectfluor degrades at 150°C, highlighting enhanced stability .
Biological Activity
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Accufluor™ NFTh, is a specialized fluorination reagent with significant applications in organic synthesis, particularly in the selective fluorination of aromatic compounds. This compound has garnered attention due to its unique structural properties and its ability to facilitate specific chemical transformations.
Chemical Structure and Properties
The molecular formula of 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is C₆H₁₃B₂F₉N₂O, featuring a bicyclic structure that enhances its reactivity. The compound is characterized by its solubility in various solvents, including water and acetonitrile, making it versatile for different chemical environments .
The biological activity of this compound primarily stems from its ability to act as a fluorinating agent. The mechanism involves the generation of reactive fluorine species that can selectively react with nucleophiles in aromatic systems, leading to the formation of α-fluoroketones and other fluorinated products. This selectivity is influenced by the solvent used during the reaction, with methanol and acetonitrile providing distinct pathways for product formation .
Fluorination of Aromatic Compounds
One of the key applications of 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is in the selective fluorination of aromatic ketones. Studies have shown that reactions conducted in methanol yield nearly quantitative formation of α-fluoroketones, while reactions in acetonitrile lead to exclusive fluorofunctionalization of activated aromatic rings . This selectivity is crucial for synthesizing compounds with desired biological activities.
Case Studies
Several studies have highlighted the effectiveness of this compound in various synthetic applications:
- Study on Aryl Alkyl Ketones : In a study published in Chemical Communications, researchers demonstrated that using Accufluor™ NFTh allowed for efficient and selective fluorination of aryl alkyl ketones, resulting in high yields of the corresponding α-fluoroketones .
- Reactivity with Nucleophiles : Another investigation explored its reactivity with different nucleophiles, revealing that the compound could effectively introduce fluorine into complex organic molecules, which is valuable for drug discovery and development .
Table: Summary of Biological Activities
Activity Type | Description |
---|---|
Fluorination Reactions | Selective formation of α-fluoroketones from aryl alkyl ketones |
Solvent Influence | Varied product outcomes based on solvent choice (methanol vs acetonitrile) |
Synthetic Applications | Useful in drug development and synthesis of fluorinated compounds |
Q & A
Basic Questions
Q. What are the standard reaction conditions for electrophilic fluorination using 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)?
The reagent is typically employed in polar aprotic solvents like acetonitrile or DMF at ambient to moderately elevated temperatures (20–80°C). For example, fluorination of pyrazole derivatives requires 1 mmol reagent in acetonitrile with NaHCO₃ as a base at 65°C for 1–24 hours . Substrate-to-reagent stoichiometry is often 1:1, but excess reagent may be needed for electron-deficient substrates. Post-reaction workup involves solvent evaporation, aqueous washes, and chromatography or recrystallization for product isolation .
Q. How does the solubility profile of this reagent influence experimental design?
The compound is highly soluble in water and polar solvents (e.g., acetonitrile, DMF) but poorly soluble in acetone. This solubility dictates solvent selection: reactions in acetonitrile or DMF ensure homogeneous mixing, while acetone can precipitate unreacted reagent for easier removal . For biphasic systems, water-organic solvent mixtures are avoided unless phase-transfer catalysts are used .
Q. What safety precautions are critical when handling this reagent?
Classified as a self-heating solid (UN3088), it requires storage in airtight containers away from moisture and heat. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to its potential to release toxic HF upon decomposition. Waste disposal must comply with hazardous chemical protocols, emphasizing neutralization with aqueous bicarbonate before disposal .
Advanced Questions
Q. How can regioselectivity be controlled during fluorination of substituted phenols?
Regioselectivity in phenol fluorination depends on solvent polarity, substituent electronic effects, and reagent activation. For 3,4-dimethylphenol, acetonitrile promotes para-fluorination due to stabilization of the transition state by solvent polarity, while nonpolar solvents favor ortho-selectivity. Kinetic studies using ¹⁹F-NMR reveal that electron-donating groups (e.g., -CH₃) accelerate fluorination at ortho positions, whereas electron-withdrawing groups shift selectivity to para sites .
Q. What mechanistic insights explain its dual role as a fluorinating agent and oxidant?
The diazoniabicyclo structure facilitates electrophilic fluorine transfer via a radical cation intermediate. In fluorination, the N–F bond undergoes heterolytic cleavage, releasing F⁺. As an oxidant, the reagent abstracts electrons from substrates (e.g., alcohols to ketones), forming a radical cation that mediates C–C or C–heteroatom bond formation. This dual reactivity is exploited in gold-catalyzed oxidative coupling reactions .
Q. What analytical methods are most effective for monitoring fluorination reactions?
¹⁹F-NMR spectroscopy is indispensable for tracking fluorination progress and quantifying yields using internal standards like octafluoronaphthalene . LC-MS or GC-MS complements structural confirmation, particularly for volatile products. Kinetic studies employ iodometric titration to measure residual reagent or substrate consumption .
Q. How can conflicting data on reaction yields be resolved in fluorination of heterocycles?
Yield discrepancies often stem from substrate purity, solvent moisture, or competing side reactions. For example, fluorination of pyrazole derivatives shows variable yields (75–80%) due to byproduct formation from reagent decomposition. Rigorous drying of solvents and substrates, coupled with stoichiometric optimization (e.g., incremental reagent addition), mitigates these issues .
Q. What role does this reagent play in synthesizing fluorinated nucleosides with enhanced stability?
It enables direct fluorination of ribonucleosides at the 2’-C position, improving enzymatic stability. For instance, fluorinated 2’-C-methyladenosine derivatives exhibit resistance to phosphorylases, enhancing their efficacy as antiviral agents. The reaction proceeds under mild conditions (20°C, 4.5 hours) in acetonitrile, avoiding harsh acids or bases that degrade sensitive substrates .
Q. Can this reagent mediate non-fluorination transformations in organic synthesis?
Yes, it catalyzes iodination, bromination, and thiocyanation via halogen-bond activation. For example, α-iodination of aryl ketones uses elemental iodine activated by the reagent in acetonitrile. It also facilitates oxidative ring-opening of epoxides to vicinal diols or ketones, depending on the solvent system .
Q. What are the environmental implications of its use, and how can waste be managed?
The reagent is classified as environmentally hazardous due to boron and fluorine content. Neutralization protocols involve treatment with aqueous NaHCO₃ to precipitate BF₄⁻ and F⁻ ions, followed by filtration. Wastewater should be tested for residual fluoride (<2 ppm) before disposal. Green chemistry alternatives, such as catalytic recycling or solvent-free conditions, are under investigation but remain underexplored .
Properties
IUPAC Name |
1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O.2BF4/c7-8-1-4-9(10,5-2-8)6-3-8;2*2-1(3,4)5/h10H,1-6H2;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMNFGYCLJZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13B2F9N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371995 | |
Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172090-26-5, 162241-33-0 | |
Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 162241-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 172090-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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